1,2,2-Trimethylpiperazine dihydrochloride
CAS No.: 932047-03-5
Cat. No.: VC2397414
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 932047-03-5 |
---|---|
Molecular Formula | C7H18Cl2N2 |
Molecular Weight | 201.13 g/mol |
IUPAC Name | 1,2,2-trimethylpiperazine;dihydrochloride |
Standard InChI | InChI=1S/C7H16N2.2ClH/c1-7(2)6-8-4-5-9(7)3;;/h8H,4-6H2,1-3H3;2*1H |
Standard InChI Key | AQVHNNSIODHDPL-UHFFFAOYSA-N |
SMILES | CC1(CNCCN1C)C.Cl.Cl |
Canonical SMILES | CC1(CNCCN1C)C.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
1,2,2-Trimethylpiperazine dihydrochloride is a piperazine-based compound featuring three methyl substitutions—one at position 1 and two at position 2—with both nitrogen atoms protonated as the dihydrochloride salt. This chemical structure confers specific reactivity patterns that make it valuable in organic synthesis and pharmaceutical development.
Basic Chemical Properties
The fundamental chemical properties of 1,2,2-Trimethylpiperazine dihydrochloride are summarized in the following table:
Property | Value |
---|---|
CAS Number | 932047-03-5 |
Molecular Formula | C₇H₁₈Cl₂N₂ |
Molecular Weight | 201.1372 g/mol |
MDL Number | MFCD26959634 |
Purity (Commercial) | Typically 95% |
Storage Condition | Room temperature |
The compound consists of a piperazine ring with methyl substitutions and exists as a dihydrochloride salt, which enhances its stability and solubility in polar solvents compared to the free base form .
Synthesis and Preparation
The synthesis of 1,2,2-Trimethylpiperazine dihydrochloride typically involves a two-stage process: first producing the free base 1,2,2-trimethylpiperazine, followed by conversion to the dihydrochloride salt through reaction with hydrochloric acid.
Salt Formation
The conversion to the dihydrochloride salt typically proceeds through the following steps:
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Dissolution of the free base in an appropriate solvent
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Addition of hydrochloric acid to protonate both nitrogen atoms
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Isolation of the salt through crystallization or precipitation
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Purification through appropriate techniques such as recrystallization
This salt formation significantly alters the physical properties of the compound, generally improving stability and potentially modifying its solubility profile for various applications.
Applications in Pharmaceutical Research
1,2,2-Trimethylpiperazine dihydrochloride has several important applications in pharmaceutical research and development, highlighting its versatility as a chemical building block.
Synthetic Intermediate
The compound serves as a key intermediate in the synthesis of various bioactive compounds with potential therapeutic effects. Its particular structure allows for selective functionalization at specific positions, enabling the creation of diverse chemical libraries for drug discovery .
Development of Neurotherapeutic Agents
The structure of 1,2,2-Trimethylpiperazine dihydrochloride makes it particularly valuable in the creation of molecules with potential antipsychotic and antidepressant properties. The piperazine scaffold is found in numerous marketed drugs acting on the central nervous system, and this methylated derivative provides unique opportunities for receptor binding optimization .
Receptor Binding Studies
This compound is employed in the preparation of ligands for receptor studies, particularly those involving G-protein coupled receptors in the central nervous system. These studies aid in understanding biochemical pathways relevant to various neurological and psychiatric conditions .
Research Findings and Pharmacological Relevance
Research on 1,2,2-Trimethylpiperazine dihydrochloride itself appears limited, but studies on related piperazine compounds highlight their significance in medicinal chemistry.
Synthetic Utility
In organic synthesis, the compound's stability and reactivity make it a useful component for producing complex chemical entities. The dihydrochloride salt form provides enhanced stability during storage while maintaining reactivity at the nitrogen positions when used in subsequent synthetic steps .
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